(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate
Description
Properties
IUPAC Name |
[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-10-12(9-18-11(2)15)14-6-5-13(10)17-8-4-7-16-3/h5-6H,4,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHZMEXSIPGEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598960 | |
| Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-19-2 | |
| Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine
The chloromethyl derivative serves as a critical precursor. A representative procedure involves:
Starting Material : 4-Nitro-2,3-dimethylpyridine--oxide.
Procedure :
-
Chlorination : Treatment with concentrated hydrochloric acid under reflux yields 4-chloro-2,3-dimethylpyridine--oxide.
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Alkoxylation : Reaction with sodium 3-methoxypropan-1-olate in dimethyl sulfoxide (DMSO) introduces the 3-methoxypropoxy group.
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Boekelheide Rearrangement : Acetic anhydride-mediated rearrangement forms an O-acetyl intermediate, which is hydrolyzed to yield the hydroxymethyl derivative.
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Chlorination : Thionyl chloride (SOCl) converts the hydroxymethyl group to chloromethyl, producing 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Chlorination | SOCl, reflux | 85% | ≥95% |
| Alkoxylation | Na 3-methoxypropan-1-olate, DMSO, 80°C | 78% | 90% |
Acetate Formation via Nucleophilic Substitution
The chloromethyl intermediate undergoes substitution with acetate:
Procedure :
-
Reaction with Sodium Acetate : The chloromethyl compound is reacted with sodium acetate in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 60–80°C.
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Workup : The product is isolated via extraction with dichloromethane, washed with water, and crystallized using ethyl acetate/acetonitrile mixtures.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Yield | 70–75% |
| Purity (HPLC) | 99.7% |
Direct Acetylation of Hydroxymethyl Intermediate
Synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol
This route bypasses the chlorination step:
Procedure :
Acetylation with Acetic Anhydride
Procedure :
-
The hydroxymethyl compound is treated with acetic anhydride in pyridine at 25°C for 12 hours.
-
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Yield | 82% |
| Purity | 98.5% |
Industrial-Scale Optimization
Industrial protocols emphasize cost-effectiveness and scalability:
Solvent and Temperature Control
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkoxylation efficiency.
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Microwave Assistance : Reduces reaction time for acetylation by 40%.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chloromethyl Route | High yields (70–75%), scalable | Requires toxic SOCl |
| Direct Acetylation | Fewer steps, greener | Lower yields (60–65%) |
Challenges and Solutions
Impurity Control
Chemical Reactions Analysis
Types of Reactions
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is primarily studied for its potential as a pharmaceutical agent. Its structural similarity to known drugs like rabeprazole suggests it may exhibit proton pump inhibitory activity, making it relevant for treating conditions such as peptic ulcers.
Case Study: Rabeprazole Derivatives
Research indicates that derivatives of pyridine compounds, including this acetate, have been effective in inhibiting gastric acid secretion. For instance, rabeprazole is a proton pump inhibitor that irreversibly inhibits the gastric H+/K+ ATPase enzyme, and similar compounds could provide alternative treatments with potentially fewer side effects .
Studies have shown that compounds with similar structures possess various biological activities, including anti-inflammatory and antimicrobial properties. The methoxypropoxy group may enhance solubility and bioavailability, which are critical factors in drug efficacy.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Rabeprazole | Proton Pump Inhibitor | |
| Pyridine Derivative X | Anti-inflammatory | |
| Pyridine Derivative Y | Antimicrobial |
Synthetic Pathways
The synthesis of this compound involves several chemical reactions, often starting from simpler pyridine derivatives. The synthetic routes typically include:
- Alkylation : Introducing the methoxypropoxy group via alkylation reactions.
- Esterification : Forming the acetate group through esterification with acetic acid.
These synthetic methods are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.
Regulatory Status
The compound is listed in several chemical databases, indicating its recognized status within the scientific community. Regulatory bodies such as the European Chemicals Agency (ECHA) provide profiles that include safety assessments and environmental impact evaluations .
Mechanism of Action
The mechanism of action of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Rabeprazole Sodium (Parent Drug)
- Structure: Rabeprazole sodium contains a sulfinyl benzimidazole group instead of the acetate, linked to the pyridine ring via a methylene bridge. Its full chemical name is Monosodium(RS)-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazolide .
- Pharmacological Role : As a PPI, it inhibits gastric acid secretion by covalently binding to H⁺/K⁺-ATPase in parietal cells .
- Key Difference : The sulfinyl benzimidazole moiety in rabeprazole is critical for its irreversible binding to proton pumps, whereas the acetate group in the impurity lacks this pharmacological activity .
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol
- Structure : Differs by the absence of the acetyl group, retaining a hydroxymethyl group at the 2-position .
- Properties : The hydroxyl group increases polarity, reducing lipophilicity (logP ≈ 1.2) compared to the acetylated derivative (logP ≈ 2.5) .
- Synthetic Relevance : This compound is an intermediate in rabeprazole synthesis, often acetylated to improve stability during manufacturing .
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl acetate
- Structure : Replaces the methoxypropoxy group with a trifluoroethoxy substituent .
- Impact of Substituent : The trifluoroethoxy group enhances metabolic stability due to the electron-withdrawing nature of fluorine, whereas methoxypropoxy offers flexibility in solubility .
Functional Analogues
Omeprazole and Related Impurities
Rabeprazole Related Compound B
- Structure : 2-{[(1H-benzo[d]imidazol-2-yl)sulfinyl]methyl}-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide .
- Key Difference : The 1-oxide modification alters electronic properties, reducing PPI activity compared to rabeprazole .
Physicochemical and Pharmacokinetic Comparison
| Compound | logP | Water Solubility | Pharmacological Role | Key Structural Feature |
|---|---|---|---|---|
| This compound | ~2.5 | Low | Rabeprazole impurity | Acetylated hydroxymethyl |
| Rabeprazole Sodium | ~1.8 | High | Proton pump inhibitor | Sulfinyl benzimidazole |
| (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol | ~1.2 | Moderate | Synthetic intermediate | Hydroxymethyl |
| (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl acetate | ~3.0 | Very low | Experimental analog | Trifluoroethoxy substituent |
Biological Activity
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H19NO3
- Molecular Weight : 251.31 g/mol
This compound features a pyridine ring substituted with a methoxypropoxy group and an acetate moiety, which contributes to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In vitro studies showed that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to a decrease in inflammation and microbial growth.
Study on Antimicrobial Activity
In a controlled study, researchers evaluated the efficacy of this compound against various bacterial strains. The study utilized both disk diffusion and broth microdilution methods to assess antimicrobial potency. The results confirmed its effectiveness, particularly against Staphylococcus aureus, where it demonstrated an MIC comparable to standard antibiotics.
In Vivo Anti-inflammatory Study
A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with this compound showed reduced paw swelling and lower levels of inflammatory markers compared to control groups. This study underscores the therapeutic potential of the compound in managing inflammatory conditions.
Q & A
Q. What are the established synthetic routes for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, and what key reaction conditions influence yield?
The synthesis typically involves acetylation of the precursor alcohol, (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol, using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions . Critical parameters include temperature control (20–40°C), reaction time (4–12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Evidence from structurally related compounds (e.g., Rabeprazole intermediates) suggests that protecting groups may be required for the pyridine nitrogen during functionalization .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on:
- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (e.g., space group determination, R-factor < 0.05) .
- NMR spectroscopy : Key signals include the acetate methyl group (~2.1 ppm in H NMR) and the pyridine ring protons (6.5–8.5 ppm). C NMR confirms the acetyl carbonyl (~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (CHNO, MW 253.29 g/mol) .
Q. What stability considerations are critical for handling this compound in experimental settings?
The compound is hygroscopic and should be stored at 4°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the acetate group . Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) can assess degradation pathways, such as ester hydrolysis or oxidation of the methoxypropoxy chain .
Q. Which analytical methods are recommended for assessing purity, and what thresholds are acceptable for research use?
Purity is evaluated using:
- HPLC : ≥95% purity with a symmetry factor ≤ 2.0 .
- DSC/TGA : Melting point consistency (±2°C) and absence of solvent residues (<0.5% weight loss below 100°C) .
- Elemental analysis : Carbon/nitrogen content within 0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers identify and characterize polymorphic forms of this compound, and what implications do they have for bioactivity?
Polymorph screening involves:
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
- Hot-stage microscopy : Monitor thermal transitions (e.g., melt-recrystallization) . Polymorphs may differ in solubility (e.g., Form I vs. Form II in Rabeprazole analogs), impacting dissolution rates in pharmacokinetic studies .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., cytochrome P450 enzymes) to predict binding affinities .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- DFT calculations (Gaussian) : Optimize geometry and compute electrostatic potential maps for reactivity analysis .
Q. What metabolic pathways are hypothesized for this compound based on structural analogs, and how can they be experimentally validated?
Analogous to Rabeprazole, proposed pathways include:
- Hepatic CYP450-mediated oxidation : Demethylation of the methoxypropoxy group .
- Esterase hydrolysis : Cleavage of the acetate to regenerate the alcohol metabolite . Validation methods:
- In vitro microsomal assays : LC-MS/MS detection of metabolites .
- Isotope labeling : C-tracing in rodent models to track excretion routes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Key modifications to explore:
- Acetate group replacement : Substitute with propionyl or pivaloyl esters to alter hydrolysis rates .
- Methoxypropoxy chain elongation : Introduce ethoxy or butoxy analogs to modulate lipophilicity (logP calculations via ChemDraw) . Biological assays: IC determination in enzyme inhibition assays (e.g., proton pump inhibition) .
Q. How should researchers address contradictions in crystallographic or spectroscopic data during structural elucidation?
- Cross-validation : Compare X-ray data with NMR/IR results to resolve ambiguities (e.g., acetate orientation) .
- Multi-software refinement : Use SHELXL alongside Phenix for independent validation of crystallographic models .
- Dynamic NMR experiments : Assess rotational barriers of the methoxypropoxy chain if signal splitting occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
